COX‑1 Binding Affinity Comparison
In a molecular docking study against the COX‑1 enzyme (PDB ID: 1CQE) using AutoDock Tools, 4-formyl-2-methoxyphenyl 4-methoxybenzoate exhibited a binding energy of -6.52 kcal/mol with an inhibition constant (Ki) of 16.51 µM [1]. This places it 1.18 kcal/mol weaker than the series-best 4-formyl-2-methoxyphenyl benzoate (-7.70 kcal/mol, Ki 2.28 µM) but 1.58 kcal/mol stronger than vanillin (-4.94 kcal/mol, Ki 239.24 µM) and 1.82 kcal/mol stronger than aspirin (-4.70 kcal/mol, Ki 356.01 µM) [1]. Among the aromatic ester sub-series with electron-donating substituents, the 4-methoxy compound (-6.52 kcal/mol) shows comparable affinity to the 4-hydroxy analog (-6.51 kcal/mol, Ki 16.86 µM) and slightly weaker affinity than the 4-methyl analog (-6.68 kcal/mol, Ki 12.76 µM) [1].
Ki 16.51 µM
| Evidence Dimension | COX-1 binding energy (ΔG, kcal/mol) and derived inhibition constant (Ki, µM) |
|---|---|
| Target Compound Data | -6.52 kcal/mol; Ki 16.51 µM |
| Comparator Or Baseline | 4-Formyl-2-methoxyphenyl benzoate: -7.70 kcal/mol, 2.28 µM; 4-Methyl: -6.68 kcal/mol, 12.76 µM; 4-Hydroxy: -6.51 kcal/mol, 16.86 µM; Vanillin: -4.94 kcal/mol, 239.24 µM; Aspirin: -4.70 kcal/mol, 356.01 µM |
| Quantified Difference | 1.18 kcal/mol weaker than the most potent analog (benzoate); 0.16 kcal/mol stronger than the 4-hydroxy analog; 1.58 kcal/mol stronger than vanillin; 1.82 kcal/mol stronger than aspirin |
| Conditions | In silico molecular docking using AutoDock Tools 1.5.7; COX‑1 crystal structure PDB ID: 1CQE; 100 GA runs; population size 150 |
Why This Matters
The COX‑1 binding position quantifies the compound's antithrombotic potential relative to the series, enabling users to select it when the balance of moderate affinity and favorable ADMET parameters (see Evidence 3) is prioritized over maximal COX‑1 inhibition potency.
- [1] Norhayati N, Ekowati J, Diyah NW, Tejo BA, Ahmed S. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. J Public Health Afr. 2023;14(Suppl 1):2517. Table 1. View Source
